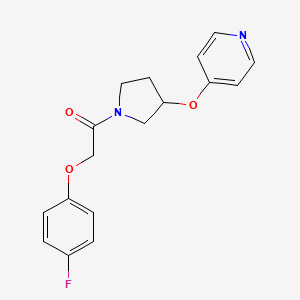

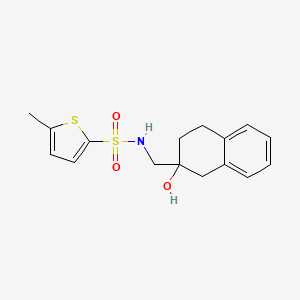

2-(4-Fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Fluorophenoxy)acetic acid” and “2-(4-Fluorophenoxy)benzaldehyde” are laboratory chemicals . They are not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .

Molecular Structure Analysis

The compound “2-(4-fluorophenoxy)acetic acid” crystallizes in the monoclinic crystal system with the space group P21/c .

Physical and Chemical Properties Analysis

“2-(4-Fluorophenoxy)acetic acid” is a solid at 20 degrees Celsius . “2-(4-Fluorophenoxy)benzaldehyde” has a melting point of 54 - 56°C .

Applications De Recherche Scientifique

Antitumor Agent Development

Research into quinoline derivatives, such as 2-phenylquinolin-4-ones, has led to the identification of potent antitumor agents. For example, certain analogs demonstrated significant inhibitory activity against tumor cell lines, with compounds exhibiting cytotoxic activity in the low micromolar range against a variety of cancer cell types. The mechanism of action for one potent analog involved the inhibition of tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), showcasing the therapeutic potential of quinoline derivatives in cancer treatment (Li-Chen Chou et al., 2010).

Fluorescence Sensing

Quinoline-based compounds have been synthesized to function as fluorescence sensors for metal ions, demonstrating their utility in chemical sensing applications. Notably, certain positional isomers of quinoline were found to be dual fluorescence chemosensors for Al3+ and Zn2+ ions, with variations in fluorescence intensity upon metal ion binding. These findings suggest the applicability of quinoline derivatives in environmental monitoring and biological research, providing a tool for the detection of specific metal ions with high sensitivity and selectivity (Ananta Hazra et al., 2018).

Biological Properties of Palladium(II) Complexes

Studies on palladium(II) complexes of quinoline carbaldehyde derivatives have highlighted their potential in biological applications, including DNA interaction and antioxidant activity. These complexes showed strong binding affinity to calf thymus DNA through intercalation and exhibited significant antioxidant activity, suggesting their potential use in pharmaceutical research and development (E. Ramachandran et al., 2012).

Fluorescent Labeling Reagents

The compound 6-methoxy-4-quinolone has been identified as a stable fluorophore with strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in biomedical analysis. Its high stability and pH-independent fluorescence make it an ideal candidate for developing sensitive and reliable assays for the detection of various biological and chemical species (Junzo Hirano et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-6-methoxyquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-20)17(19-16)22-14-4-2-13(18)3-5-14/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKSKDKGTXJMMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC3=CC=C(C=C3)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)

![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)

![N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2401384.png)